aragusterol A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H46O4 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(5S,8R,9S,10S,12R,13S,14S,17S)-12-hydroxy-17-[(2R)-2-[(1R,3R)-1-hydroxy-3-[(1R,2R)-2-methylcyclopropyl]butyl]oxiran-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O4/c1-16-11-21(16)17(2)12-26(32)29(15-33-29)24-8-7-22-20-6-5-18-13-19(30)9-10-27(18,3)23(20)14-25(31)28(22,24)4/h16-18,20-26,31-32H,5-15H2,1-4H3/t16-,17-,18+,20+,21-,22+,23+,24+,25-,26-,27+,28+,29+/m1/s1 |
InChI Key |
YCRWRXLGZMMTJD-AHCXHDEUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1[C@H](C)C[C@H]([C@]2(CO2)[C@H]3CC[C@@H]4[C@@]3([C@@H](C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(=O)C6)C)O)C)O |
Canonical SMILES |
CC1CC1C(C)CC(C2(CO2)C3CCC4C3(C(CC5C4CCC6C5(CCC(=O)C6)C)O)C)O |
Synonyms |
aragusterol A |
Origin of Product |
United States |
Natural Occurrence and Structural Elucidation Studies
The discovery and characterization of aragusterol A are rooted in the exploration of marine biodiversity for novel chemical entities.
This compound was first isolated from a marine sponge belonging to the genus Xestospongia, collected in the waters of Okinawa, Japan. nih.gov This genus of sponges is known for producing a rich diversity of steroidal compounds, many of which possess unusual structural modifications. nih.gov The initial discovery highlighted this compound as a potent anti-tumor agent, which spurred further investigation into its precise chemical identity and that of its related analogues. nih.govnih.gov
The process of isolating this compound from the sponge biomass is a multi-step procedure typical for natural product chemistry. The general workflow begins with the extraction of the wet sponge material using a solvent such as methanol. This crude extract, containing a complex mixture of lipids, pigments, and other metabolites, is then subjected to a solvent partition, for example, between ethyl acetate (B1210297) and water, to separate compounds based on their polarity.
Following this initial fractionation, the semi-purified, active fraction undergoes a series of chromatographic separations to isolate the target compound. nih.goviipseries.org These techniques are essential for separating the structurally similar sterols present in the extract. nih.gov Common methods employed include:
Column Chromatography: Often using silica (B1680970) gel as the stationary phase, this technique separates compounds based on their differential adsorption to the silica. A gradient of solvents with increasing polarity is used to elute the compounds from the column. jsmcentral.org
High-Performance Liquid Chromatography (HPLC): This high-resolution technique is crucial for the final purification steps. iipseries.org Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, is frequently used to separate complex sterol mixtures to yield the pure compound. nih.gov
Preparative Thin-Layer Chromatography (PTLC): This method can be used for small-scale purification, where the mixture is applied as a band on a silica plate and separated by a developing solvent. The band corresponding to the desired compound is then physically scraped from the plate and the compound is eluted with a suitable solvent. researchgate.net
Through the sequential application of these methods, researchers can obtain this compound in a highly purified form suitable for structural analysis. jsmcentral.org
Determining the complex, three-dimensional structure of this compound required the use of several advanced analytical methods. uni-duesseldorf.de
NMR spectroscopy was the primary tool used to determine the planar structure and relative stereochemistry of this compound. neliti.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provided the necessary data to piece together the molecular framework.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). youtube.com
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were essential. These techniques establish correlations between protons and carbons, allowing for the unambiguous assembly of the carbon skeleton and the placement of functional groups. scielo.br
The following table illustrates the types of structural information derived from the NMR analysis of this compound.
| Structural Feature | Key NMR Evidence | Inferred Information |
| Steroid Nucleus | Multiple signals in the aliphatic region of ¹H and ¹³C NMR spectra. | Presence of the characteristic four-ring steroid core. |
| Olefinic Double Bonds | Signals in the downfield region (δ 5-6 ppm in ¹H NMR; δ 100-150 ppm in ¹³C NMR). | Location of carbon-carbon double bonds within the ring system. |
| Hydroxyl Groups | Presence of oxymethine proton and carbon signals; chemical shift changes upon acetylation. | Position and stereochemistry of alcohol functionalities on the steroid nucleus. |
| Cyclopropane (B1198618) Ring | Characteristic upfield signals in the ¹H NMR spectrum (δ 0-1 ppm) for the cyclopropyl (B3062369) protons. | Confirmation of the rare 26,27-cyclo structure in the side chain. |
High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. researchgate.net By measuring the exact mass of the molecular ion, HRMS provides a highly accurate elemental composition, which is a critical first step in the structure elucidation process. uni-duesseldorf.de This data, combined with the number of double bond equivalents calculated from the formula, corroborates the structural features identified by NMR.
While NMR can define the relative stereochemistry of a molecule, X-ray crystallography provides the definitive, unambiguous determination of its absolute three-dimensional structure. nih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. For complex molecules with multiple chiral centers like the aragusterols, X-ray analysis is the gold standard for assigning the absolute configuration. The absolute structures of the closely related analogues, aragusterol C and aragusterol B, were successfully determined using X-ray crystallographic analysis, which provided a confident structural assignment for the entire family of compounds. nih.gov
Further investigation of the Xestospongia sponge that yielded this compound led to the isolation of several related congeners, including aragusterols B, C, and D. nih.gov These compounds share the same core steroid nucleus and the characteristic 26,27-cyclopropane side chain as this compound but differ in their oxidation patterns or functional groups on the steroid framework. Their structures were also determined through extensive spectroscopic analysis, including NMR and MS, with X-ray crystallography being used for aragusterols B and C to confirm their absolute stereochemistry. nih.govjst.go.jp
Chemical Synthesis and Analog Design Strategies
Formal and Partial Synthesis Efforts for Aragusterol A
While a complete total synthesis of this compound has remained an elusive goal, notable progress has been made in the partial synthesis of this complex molecule and its analogues. These efforts have primarily utilized readily available steroid starting materials, demonstrating the feasibility of constructing the core structural features of this compound.
Stereoselective Construction of the Steroidal Side Chain
A key challenge in the synthesis of this compound lies in the stereocontrolled construction of its unique seco-steroidal side chain. This functionality is crucial for its biological activity. Research in this area has focused on developing novel synthetic methodologies to install the requisite stereocenters with high fidelity. While specific literature detailing the complete stereoselective synthesis of the this compound side chain is not abundant, general strategies in steroid side chain synthesis often involve aldol (B89426) reactions, Wittig-type olefinations, and stereoselective reductions to build the carbon framework and control the stereochemistry.
Methodologies for Steroidal Nuclear Framework Assembly
The tetracyclic core of this compound presents another significant synthetic hurdle. Methodologies for assembling such steroidal frameworks are well-established in organic chemistry and typically involve sequential or convergent strategies. Key reactions often employed include Diels-Alder cycloadditions to construct the six-membered rings, Robinson annulations, and various cyclization cascades. For the partial synthesis of this compound analogues, existing steroidal skeletons from natural sources like bile acids serve as convenient starting points, circumventing the need for de novo construction of the entire tetracyclic system. nih.gov
Synthesis of this compound Structural Analogues and Derivatives
To investigate the structure-activity relationship and potentially discover compounds with improved therapeutic profiles, the synthesis of various structural analogues and derivatives of this compound has been a major focus. These modifications have targeted both the steroidal nucleus and the side chain.
Design and Synthesis of Nuclear Analogues (e.g., 3α,7α-Dihydroxy-5-epithis compound)
A significant achievement in this area is the synthesis of nuclear analogues of this compound. For instance, 3α,7α-dihydroxy-5-epithis compound was successfully synthesized from cholic acid, a readily available bile acid. nih.govjst.go.jp This partial synthesis demonstrates a practical approach to accessing analogues with modifications in the steroidal core. Another example is the derivation of 7α-hydroxythis compound from xestokerol B. nih.govjst.go.jp These synthetic efforts provide valuable compounds for biological evaluation and further highlight the utility of natural products as starting materials for complex molecule synthesis.
| Starting Material | Synthesized Analogue | Reference |
| Cholic Acid | 3α,7α-Dihydroxy-5-epithis compound | nih.govjst.go.jp |
| Xestokerol B | 7α-Hydroxythis compound | nih.govjst.go.jp |
Synthesis of Epimers and Stereoisomers (e.g., 5-Epithis compound)
The stereochemistry of the steroidal nucleus plays a critical role in biological activity. To understand these stereochemical requirements, the synthesis of epimers and stereoisomers of this compound has been undertaken. A notable example is the synthesis of 5-epithis compound. nih.govjst.go.jp By inverting the stereocenter at the C-5 position, researchers can probe the impact of the A/B ring junction stereochemistry on the compound's anticancer properties. The synthesis of such stereoisomers often involves selective oxidation and reduction sequences or the use of starting materials with the desired stereochemistry.
Challenges and Innovations in Complex Steroid Synthesis
The synthesis of complex steroids like this compound, a marine-derived natural product, presents a formidable challenge to synthetic organic chemists. These molecules are characterized by a dense arrangement of stereocenters, a rigid tetracyclic core, and often, a unique and functionally critical side chain. The successful total synthesis of such compounds not only provides access to quantities for biological evaluation but also drives the development of novel synthetic methodologies and strategies. The synthesis of this compound and its analogues has spurred innovations in managing stereochemical complexity, constructing the intricate steroidal architecture, and elaborating the characteristic side chain.
A significant hurdle in the synthesis of complex steroids is the precise control of stereochemistry at multiple chiral centers. The steroidal nucleus typically contains a trans-fused ring system, and the substituents on this core must be installed with the correct relative and absolute stereochemistry. Early strategies for the synthesis of this compound analogues leveraged naturally occurring steroids, such as cholic acid, as starting materials. nih.gov This "chiral pool" approach elegantly circumvents the need to construct the entire steroid nucleus from scratch and provides a pre-defined stereochemical scaffold. For instance, the synthesis of 3α,7α-dihydroxy-5-epithis compound utilized cholic acid, a readily available bile acid with a specific arrangement of hydroxyl groups that could be chemically manipulated to achieve the target structure. nih.gov Similarly, xestokerol B has served as a precursor for the synthesis of 7α-hydroxythis compound. nih.govjst.go.jp
While the use of natural starting materials is advantageous, it is not without its own set of challenges. The functionalization of the steroid core at specific positions often requires highly selective reactions to avoid unwanted side reactions at other reactive sites. This necessitates the development and application of sophisticated protecting group strategies and regioselective reagents. Furthermore, the introduction of unnatural stereochemistry or functional groups not present in the starting material can require innovative chemical transformations.
The construction of the unique side chain of this compound and its analogues represents another major synthetic challenge. These side chains often contain additional stereocenters and functional groups that are crucial for their biological activity. The stereocontrolled synthesis of these side chains typically involves the use of modern asymmetric synthesis techniques, such as substrate-controlled or reagent-controlled reactions. Innovations in this area include the development of novel carbon-carbon bond-forming reactions that allow for the efficient and stereoselective installation of the side chain onto the steroid nucleus.
Biological Activities and Mechanistic Studies Non Clinical Focus
Anti-proliferative and Cytotoxic Activities in In Vitro Cellular Models
Aragusterol A has shown broad-spectrum anti-proliferative activity against a variety of human cancer cell lines.
Studies have consistently highlighted the potent cytotoxic effects of this compound across a panel of human cancer cell lines. Research has demonstrated its ability to inhibit the proliferation of cell lines such as KB (a human oral epidermoid carcinoma) and P388 (murine leukemia) cells. The compound has shown significant activity against 14 human cancer cell lines with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.01 to 1.6 microMolar. nih.gov Another novel chlorinated steroid, aragusterol C, also isolated from Xestospongia, strongly inhibited the proliferation of KB cells in vitro. nih.gov While direct IC₅₀ values for HeLaS3 and LoVo cell lines are not detailed in the provided search results, the broad-spectrum activity of this compound suggests its potential efficacy against these cell lines as well. nih.gov In the case of the A549 human non-small-cell lung cancer (NSCLC) cell line, this compound has been a key subject of mechanistic studies. nih.gov
Interactive Data Table: In Vitro Activity of this compound
| Cell Line | Cancer Type | Reported Activity |
|---|---|---|
| KB | Human Oral Epidermoid Carcinoma | Strong inhibition of proliferation nih.gov |
| P388 | Murine Leukemia | Potent anti-proliferative activity nih.gov |
| A549 | Human Non-Small-Cell Lung Cancer | Subject of detailed mechanistic studies nih.gov |
| Various | 14 Human Cancer Cell Lines | IC₅₀ = 0.01-1.6 µM nih.gov |
The anti-tumor activity of this compound extends to in vivo models. In transplantable murine tumor models, it has exhibited a broad spectrum and a high degree of anti-tumor activity. nih.gov Specifically, against P388 murine leukemia, this compound has demonstrated significant efficacy. nih.gov Studies involving a related compound, aragusterol C, also showed potent in vivo antitumor activity against L1210 murine leukemia cells. nih.gov When administered intraperitoneally or orally, this compound resulted in a life span increase (T/C%) of 135-234% in these models, indicating a substantial therapeutic effect. nih.gov
Detailed Cellular and Molecular Mechanisms of Action
The potent anti-proliferative effects of this compound are underpinned by its intricate interactions with cellular machinery, particularly the cell cycle.
A key mechanism of action for this compound is its ability to halt the cell division process. Flow-cytometric analysis has revealed that it blocks the entry of human NSCLC-derived A549 cells into the S phase (the phase of DNA synthesis), leading to an arrest in the G1 phase of the cell cycle. nih.gov This G1 arrest prevents cancer cells from replicating their DNA, thereby inhibiting their proliferation.
In P388 murine leukemia cells, this compound causes a dose- and time-dependent suppression of both nucleic acid and protein synthesis. nih.gov Notably, protein synthesis is more potently and rapidly inhibited than nucleic acid synthesis. nih.gov This differential effect suggests a specific targeting of the cellular translational machinery, which could be a primary event leading to its anti-proliferative effects.
The induction of G1 cell cycle arrest by this compound is orchestrated through its influence on a number of key regulatory proteins. Western blot analysis in A549 cells has shown that this compound leads to a dose-dependent decrease in the levels of hyperphosphorylated retinoblastoma protein (pRb) and cyclin A. nih.gov The retinoblastoma protein is a critical tumor suppressor that, in its hypophosphorylated state, prevents entry into the S phase. By reducing the phosphorylated form of pRb, this compound effectively engages this crucial cell cycle checkpoint.
Furthermore, treatment with this compound has been shown to decrease the expression level of the p53 tumor suppressor protein. nih.gov While the precise implications of this finding require further investigation, it points to a complex interplay with cellular stress and survival pathways. Although direct modulation of CDK2, CDK4, Cyclin D1, and Cyclin E by this compound is not explicitly detailed in the provided search results, the observed decrease in hyperphosphorylated pRb strongly implies an upstream inhibition of the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, which are responsible for pRb phosphorylation.
Interactive Data Table: Molecular Targets of this compound in A549 Cells
| Protein | Function | Effect of this compound |
|---|---|---|
| Hyperphosphorylated pRb | Promotes G1/S transition | Dose-dependent decrease nih.gov |
| Cyclin A | S and G2 phase progression | Dose-dependent decrease nih.gov |
| p53 | Tumor suppressor | Decreased expression nih.gov |
Identification of Molecular Targets and Signaling Pathway Perturbations
Research into the molecular mechanisms of this compound has primarily centered on its potent anti-proliferative effects, identifying key interactions with cell cycle machinery and drug efflux pumps.
CDK2/cyclin E Complexes: this compound has been shown to induce a G1 phase arrest in the cell cycle of human non-small-cell lung cancer (NSCLC) A549 cells. nih.gov This cell cycle blockade is achieved through the modulation of crucial regulatory proteins. Western blot analysis revealed that treatment with higher concentrations of this compound leads to a dose-dependent down-regulation in the expression levels of Cyclin-Dependent Kinase 2 (CDK2) and its regulatory partner, cyclin E. nih.gov The compound also reduces the expression of CDK4 and cyclin D1. nih.gov This disruption prevents the hyperphosphorylation of the retinoblastoma protein (pRb). nih.gov The inhibition of pRb phosphorylation is a critical step that halts the cell cycle progression from the G1 to the S phase. nih.gov These findings indicate that this compound's anti-proliferative activity stems from its ability to suppress the expression of the CDKs and cyclins that govern the G1/S transition, rather than through the induction of CDK inhibitors like p21 or the tumor suppressor protein p53. nih.gov
P-glycoprotein Interaction: Studies have indicated an interaction between this compound and P-glycoprotein (P-gp), a well-known ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells. nih.gov Cell lines with P-glycoprotein-mediated multidrug resistance have demonstrated cross-resistance to this compound. nih.gov This suggests that this compound is likely a substrate for the P-gp pump, which actively transports the compound out of the cancer cells, thereby reducing its intracellular concentration and diminishing its cytotoxic efficacy. nih.gov
Potential Engagement with Other Signaling Pathways: Based on available academic literature, direct mechanistic studies detailing the engagement of this compound with the NF-κB, MAPK, Wnt, Akt, or Notch signaling pathways have not been extensively reported. While these pathways are fundamental in cell proliferation, inflammation, and survival, and are common targets for natural products, specific research linking them to the direct activity of this compound is not present in the current body of scientific publications.
Exploration of Other Biological Effects in Academic Research Contexts
While primarily investigated for its anti-tumor properties, the broader biological effects of this compound are less characterized.
There is a lack of specific academic studies focused on the mechanistic details of this compound's potential anti-inflammatory activities. Although many marine steroids and natural products exhibit anti-inflammatory properties through various mechanisms, such as the inhibition of pro-inflammatory cytokines or enzymes, dedicated research to elucidate these pathways for this compound has not been published.
Similarly, the antimicrobial properties and the underlying mechanisms of this compound are not documented in the available scientific literature. While the marine environment is a rich source of compounds with antimicrobial activity, specific investigations to determine if this compound possesses such properties and to define its mode of action against microbial pathogens have not been reported.
Structure Activity Relationship Sar Investigations and Computational Chemistry
Delineation of Key Pharmacophoric Features for Biological Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional arrangement of chemical features, known as a pharmacophore. researchgate.netdergipark.org.tr For aragusterol A, the key pharmacophoric features responsible for its potent antitumor effects are a primary focus of research. These features represent the essential steric and electronic properties that enable the molecule to interact optimally with its biological target. researchgate.net
The core structure of this compound possesses a unique steroidal nucleus and a distinctive side chain, both of which contribute to its biological profile. nih.govnih.gov The analysis of SAR enables the identification of the chemical groups responsible for eliciting a specific biological effect. wikipedia.org Through pharmacophore modeling, which involves extracting common chemical features from known active ligands, researchers can build a 3D model that encapsulates the essential interaction points. dergipark.org.trnih.gov These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. researchgate.netdergipark.org.tr In the context of this compound, identifying these key features is crucial for understanding its mechanism of action and for the rational design of new analogues with improved activity. numberanalytics.com
Comparative Analysis of Natural and Synthesized Aragusterol Analogues
The synthesis of analogues of natural products is a cornerstone of medicinal chemistry, allowing for the systematic exploration of a compound's SAR. wikipedia.orgnumberanalytics.com In the case of this compound, both natural and synthetic analogues have been instrumental in understanding which parts of the molecule are critical for its antitumor activity. mdpi.comnih.gov
A study by Mitome et al. (2003) described the synthesis of new steroidal nuclear analogues of this compound, including 3α,7α-Dihydroxy-5-epithis compound and 7α-Hydroxythis compound. nih.gov The in vitro anti-proliferative activity of these analogues against KB cells was assessed, providing valuable data for SAR analysis. nih.gov By comparing the biological activities of these synthetic derivatives with the natural compound, researchers can deduce the importance of specific functional groups and stereochemical configurations. mdpi.com For instance, alterations to the steroidal nucleus or the side chain can lead to significant changes in cytotoxicity, highlighting the sensitivity of the biological target to the ligand's structure. nih.gov
This comparative approach allows for the identification of modifications that may enhance potency, improve selectivity, or reduce potential toxicity. numberanalytics.com The knowledge gained from these comparisons is invaluable for the subsequent design of more effective and safer therapeutic agents based on the aragusterol scaffold.
Advanced Computational Approaches in SAR Studies
Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to investigate SAR and guide the design of new compounds. chemrxiv.orgquora.comoscars-project.eu These in silico approaches provide insights that are often difficult or time-consuming to obtain through experimental methods alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.govresearchgate.net This method relies on the principle that the biological activity of a compound is related to its molecular structure. researchgate.net
In a typical QSAR study, a dataset of compounds with known activities is used to develop a predictive model. nih.govimist.ma This model can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test. imist.macresset-group.com The process involves calculating a variety of molecular descriptors that encode different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. imist.ma Statistical methods are then employed to correlate these descriptors with the observed biological activity. researchgate.net For this compound and its analogues, QSAR models can help to quantify the contributions of different structural features to their antitumor potency, providing a more nuanced understanding of the SAR.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asiapharmaceutics.infonih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to its protein target. asiapharmaceutics.info By simulating the interaction between the ligand and the target's binding site, molecular docking can provide detailed insights into the intermolecular forces that govern binding, such as hydrogen bonds and hydrophobic interactions. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. researchgate.netresearchgate.net MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. researchgate.net These simulations can reveal important information about the stability of the binding pose predicted by docking and can help to identify key residues involved in the interaction. researchgate.netresearchgate.net For instance, a study on bioactive compounds from marine sponges used molecular docking and MD simulations to investigate their interactions with the NS5 methyltransferase domain of the dengue virus. researchgate.net Similar approaches can be applied to this compound to elucidate its interactions with its cellular targets, which are believed to be involved in cell cycle regulation. nih.gov
In Silico Screening and Design of Novel Compounds
The insights gained from pharmacophore modeling, QSAR, and molecular docking can be integrated into a powerful workflow for the in silico screening of large compound libraries to identify new potential hits. researchgate.net Virtual screening allows for the rapid and cost-effective evaluation of thousands or even millions of compounds, prioritizing those with the highest probability of being active.
Furthermore, these computational tools are instrumental in the rational design of novel compounds. numberanalytics.com By understanding the key pharmacophoric features and the specific interactions with the target protein, medicinal chemists can design new aragusterol analogues with modified structures aimed at improving their binding affinity, selectivity, and pharmacokinetic properties. numberanalytics.com This iterative process of design, synthesis, and testing, guided by computational predictions, can significantly accelerate the discovery of new and improved antitumor agents based on the this compound scaffold. numberanalytics.com
Emerging Research Methodologies in Aragusterol Studies
Omics Technologies for Comprehensive Biological Profiling (e.g., Transcriptomics, Proteomics)
While specific, large-scale omics studies focused exclusively on aragusterol A are not widely detailed, the methodologies are central to the field of marine pharmacognosy. researchgate.netcapes.gov.br The study of natural products is increasingly reliant on omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of a compound's biological impact. researchgate.net
Transcriptomics, for instance, through techniques like quantitative real-time PCR (qPCR) and next-generation sequencing (NGS), allows researchers to analyze how this compound might alter gene expression in target cells. This could reveal the signaling pathways and cellular processes modulated by the compound. Proteomics complements this by identifying changes in protein expression and post-translational modifications, such as phosphorylation, which are critical to cell signaling. For example, understanding the proteomic profile of cancer cells after treatment could elucidate the specific proteins and kinases through which this compound exerts its antiproliferative effects.
Furthermore, metabolomics serves as a powerful tool for profiling the broader metabolic changes within a cell or organism upon exposure to a bioactive sterol. researchgate.net These comprehensive profiling techniques are invaluable for generating hypotheses about a compound's mechanism of action and for identifying potential biomarkers of response. researchgate.netcapes.gov.br
High-Throughput Screening and Phenotypic Assays for Mechanistic Insights
This compound was identified as a potent antitumor agent, a finding that typically originates from broad screening against various cancer cell lines. capes.gov.br Such screening campaigns often utilize assays that measure cell viability, proliferation, or cytotoxicity across a panel of cell lines to identify active compounds.
Detailed mechanistic studies have followed these initial findings. A key study on the mechanism of action of this compound (also referred to as YTA0040) demonstrated that it targets the G1 phase of the cell cycle in human non-small cell lung cancer (A549) cells. researchgate.net Using Western blot analysis, a type of targeted proteomic assay, researchers found that this compound caused a dose-dependent decrease in the levels of hyperphosphorylated retinoblastoma protein (pRb) and cyclin A. researchgate.net At higher concentrations, it also reduced the expression of cyclin-dependent kinase 2 (CDK2), CDK4, cyclin D1, and cyclin E. researchgate.net These findings indicate that this compound induces G1 arrest by inhibiting the phosphorylation of pRb, thereby preventing cells from progressing into the S phase. researchgate.net
| Assay Type | Purpose | Example Cell Lines/Models | Relevance to this compound |
|---|---|---|---|
| Cytotoxicity/Antiproliferative Assay | To measure the ability of a compound to kill cancer cells or inhibit their growth. | A549 (Lung), HT-29 (Colon), P388 (Murine Leukemia), MCF-7 (Breast) | Identified the potent antitumor activity of this compound. |
| Cell Cycle Analysis | To determine the effect of a compound on cell cycle progression. | A549 (Lung) researchgate.net | Revealed that this compound causes cell cycle arrest in the G1 phase. researchgate.net |
| Western Blot Analysis | To detect and quantify specific proteins and their modifications (e.g., phosphorylation). | A549 (Lung) researchgate.net | Elucidated the mechanism of G1 arrest by showing inhibition of pRb phosphorylation and downregulation of key cell cycle proteins. researchgate.net |
| Antiplasmodial Assay | To screen for activity against malaria parasites. | Plasmodium berghei, Plasmodium falciparum | Represents a common screening paradigm for marine natural products to discover other potential therapeutic applications. |
Advanced Imaging Techniques for Cellular Localization and Dynamics
To fully understand how a bioactive molecule like this compound functions, it is essential to know where it localizes within the cell and to observe its dynamic effects in real-time. Advanced imaging techniques, such as confocal fluorescence microscopy, are indispensable for this purpose. While specific studies detailing the subcellular localization of this compound are not prominent, these methods are a standard part of the toolkit for characterizing novel compounds.
Typically, researchers might use fluorescently labeled analogues of the compound or employ specific fluorescent dyes that report on cellular health, organelle integrity, or the localization of target proteins. These imaging approaches can visualize a compound's accumulation in specific organelles, such as the mitochondria or endoplasmic reticulum, or its interaction with cytoskeletal components. Observing these localization patterns and the dynamic cellular changes that occur after treatment provides critical clues about the compound's mechanism of action, linking molecular changes to observable cell biology.
Chemoinformatic and Bioinformatic Platforms in Natural Product Research
The fields of chemoinformatics and bioinformatics are critical for modern natural product research, providing the tools to manage, analyze, and interpret the vast amounts of data generated. capes.gov.br Bioinformatic platforms are essential for analyzing the data from omics studies. researchgate.net For instance, genomic and transcriptomic data from the sponge Xestospongia or its associated microorganisms can be analyzed to identify the biosynthetic gene clusters responsible for producing sterols like this compound. researchgate.net This provides insights into its natural origin and can enable future biotechnological production.
Chemoinformatics involves the use of computational tools to organize and analyze chemical data. Publicly available databases of natural products, their structures, and their reported biological activities are invaluable resources for the research community. capes.gov.br These platforms allow for in silico screening, where large virtual libraries of compounds can be computationally docked against the structures of known protein targets to predict potential interactions. This can help prioritize compounds for biological testing and can help in identifying the molecular target of a compound discovered through phenotypic screening. The integration of chemical information with biological screening data in these platforms accelerates the journey from initial discovery to mechanistic understanding for compounds like this compound. capes.gov.br
Future Directions and Fundamental Research Applications
Unraveling Complete Biosynthetic Pathways and Engineering Strategies
The biosynthesis of aragusterol A in its natural host, the marine sponge of the genus Xestospongia, remains a significant area of investigation mdpi.commdpi.comnih.gov. While the complete enzymatic pathway has not been fully elucidated, research on related marine sterols provides a foundational framework. It is widely believed that the intricate side chain of this compound is derived from common dietary sterols, which are then elaborately modified by sponge or symbiotic microbial enzymes nih.gov.
Key questions in this field revolve around the precise mechanisms of cyclopropane (B1198618) ring formation. Studies on other sponge-derived cyclopropane steroids, such as petrosterol (B1216724), suggest that S-adenosylmethionine (SAM) likely serves as the methyl donor in a process that ultimately leads to the formation of the three-membered ring nih.gov. In fact, petrosterol is considered a probable biosynthetic precursor to this compound, given that the carbon framework of their side chains is identical nih.gov. Future research will need to focus on identifying and characterizing the specific methyltransferases and cyclizing enzymes responsible for constructing the unique 26,27-cyclopropane moiety of this compound.
The prospect of biosynthetic engineering offers a promising strategy for producing this compound and its analogs in a controlled laboratory setting. General strategies for engineering marine natural product pathways, such as heterologous expression of biosynthetic gene clusters in more tractable host organisms (e.g., bacteria or yeast), could be applied. Once the specific genes for the aragusterol pathway are identified, techniques like combinatorial biosynthesis, where genes are mixed and matched with those from other pathways, or mutasynthesis, where synthetic precursors are fed to an engineered organism, could be employed to generate novel steroids with potentially improved therapeutic properties.
Development of Novel and Efficient Synthetic Routes
The potent antitumor activity of this compound has made it an attractive target for total synthesis uni-koeln.de. Chemical synthesis not only provides access to the natural product for further biological evaluation but also allows for the creation of structural analogs that can help in understanding structure-activity relationships (SAR). Several synthetic campaigns have been reported, each employing different strategies to assemble the complex steroidal nucleus and the stereochemically rich side chain.
Early synthetic work was crucial in confirming the absolute stereochemistry of the natural product nih.govjst.go.jp. One approach involved a convergent strategy where the steroidal nucleus was synthesized from readily available precursors like hecogenin (B1673031) acetate (B1210297), while the cyclopropane-containing side chain was prepared through a separate multi-step route before being coupled together jst.go.jp. Another notable synthesis utilized cholic acid, a common bile acid, as the starting material for the steroidal core nih.gov. These syntheses required meticulous control of stereochemistry at multiple centers.
Future efforts in this area are aimed at developing more efficient and scalable synthetic routes. This includes minimizing the number of steps, improving yields, and designing novel chemical reactions for the key transformations, particularly the diastereoselective construction of the cyclopropane ring. The development of such routes is essential for producing sufficient quantities of this compound for advanced preclinical and potential clinical studies, and for building libraries of analogs to probe its biological targets more deeply.
| Synthetic Approach | Starting Material | Key Strategy | Reference(s) |
| Convergent Synthesis | Hecogenin Acetate | Separate synthesis of nucleus and side chain followed by coupling. | jst.go.jp |
| Linear Synthesis | Cholic Acid | Stepwise construction starting from a bile acid precursor. | nih.gov |
| Analog Synthesis | Xestokerol B | Derivatization of a related natural product to produce aragusterol analogs. | nih.gov |
Discovery of New Molecular Targets and Signaling Cascades
This compound exhibits potent, broad-spectrum antiproliferative activity against a wide range of human cancer cell lines nih.gov. Mechanistic studies have revealed that its primary mode of action involves the disruption of cell cycle progression. Specifically, this compound blocks the entry of cancer cells from the G1 phase into the S phase, effectively halting DNA replication and cell division nih.goviosrjournals.org.
This G1 arrest is the result of a cascade of molecular events. Research has shown that this compound treatment leads to a dose-dependent decrease in the expression of key cell cycle proteins mdpi.comnih.gov. The activity of the cyclin E-CDK2 complex, in particular, is diminished, which prevents the hyperphosphorylation of the Retinoblastoma protein (pRb) mdpi.comnih.gov. The pRb protein is a major tumor suppressor that acts as a gatekeeper for the G1/S transition; when it is not phosphorylated, it remains active and blocks the transcription of genes necessary for S phase. Notably, this mechanism appears to function independently of the p53 tumor suppressor, another critical cell cycle regulator nih.gov. This finding is significant, as many human cancers harbor p53 mutations.
Furthermore, this compound has demonstrated the ability to inhibit both protein and nucleic acid synthesis mdpi.com. An important finding is its collateral sensitivity against cisplatin-resistant cancer cells, suggesting it could be effective in treating tumors that have developed resistance to other chemotherapies mdpi.comcapes.gov.br. While the direct molecular binder of this compound has not been definitively identified, its downstream effects are well-documented. Future research will focus on using techniques like affinity chromatography or photo-affinity labeling to pinpoint its direct intracellular binding partner(s), which could reveal novel therapeutic targets. There is also interest in exploring its potential effects on other signaling pathways implicated in cancer, such as those involving mTOR or V-ATPase, which are known targets for other marine natural products scispace.comoncotarget.com.
| Molecular Target / Process | Effect of this compound | Consequence | Reference(s) |
| Cyclin D1, Cyclin E, Cyclin A | Expression Down-regulated | Inhibition of Cyclin/CDK complexes | mdpi.comnih.gov |
| CDK2, CDK4 | Expression Down-regulated | Inhibition of Cyclin/CDK complexes | mdpi.comnih.gov |
| Retinoblastoma protein (pRb) | Reduced Hyperphosphorylation | Active pRb blocks G1/S transition | nih.govnih.gov |
| p53 Protein | Expression Decreased (p53-independent action) | Cell cycle arrest occurs even in p53-deficient cells | nih.gov |
| Cell Cycle Progression | Blocked at G1/S Checkpoint | Inhibition of cell proliferation | mdpi.comnih.goviosrjournals.org |
Utilization of this compound as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule with a well-defined mechanism of action that can be used as a tool to study a specific protein or pathway within a complex biological system eubopen.org. Given its specific and potent effects on the cell cycle machinery, this compound is an excellent candidate for use as a chemical probe.
Its ability to induce G1 arrest by specifically inhibiting the pRb phosphorylation pathway makes it a valuable tool for investigating the G1/S checkpoint nih.govnih.gov. Researchers can use this compound to synchronize cell populations in the G1 phase to study the dynamics of proteins involved in this stage of the cell cycle. Furthermore, because its mechanism is independent of p53, it can be used to dissect the distinct roles of the pRb and p53 pathways in controlling cell proliferation and response to DNA damage, particularly in cancer cells where these pathways are often dysregulated nih.gov.
Another key application is in the study of drug resistance. The observation that this compound is effective against cisplatin-resistant cells suggests that it circumvents common resistance mechanisms mdpi.comcapes.gov.br. It can, therefore, be used as a probe to explore the vulnerabilities of resistant cancer cells and to identify new strategies to overcome resistance. By treating resistant cell lines with this compound and analyzing the resulting changes in gene and protein expression, researchers can uncover the molecular pathways that remain susceptible to inhibition.
Comparative Chemical Biology Studies with Cyclopropane-Containing Steroids
This compound belongs to a larger family of marine steroids that feature a cyclopropane ring in their side chain mdpi.comrsc.org. These include petrosterol, which shares an identical side-chain stereochemistry, and the weinbersterols and orthoesterols, which possess different cyclopropane arrangements and exhibit antiviral rather than anticancer activity nih.gov. This structural diversity within a single compound class provides a unique opportunity for comparative chemical biology studies.
By comparing the biological activities of this compound with those of petrosterol, which lacks the extensive oxygenation on the steroidal nucleus and side chain, researchers can deduce the importance of these functional groups for potent cytotoxicity mdpi.com. For example, while both this compound and petrosterol are cytotoxic, this compound is significantly more potent, highlighting the critical role of the hydroxyl and ketone functionalities in its mechanism of action mdpi.comvliz.be.
Furthermore, comparing the anticancer activity of this compound with the antiviral activity of the weinbersterols can provide insights into how subtle changes in the side-chain structure can dramatically switch the therapeutic profile nih.gov. Such studies help to map the pharmacophores—the essential structural features responsible for a specific biological activity—for both anticancer and antiviral effects. This knowledge is invaluable for the rational design of new, highly selective therapeutic agents based on the cyclopropane-containing steroid scaffold. These comparative studies underscore the remarkable ability of marine organisms to generate finely tuned molecules for specific biological functions.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the anti-proliferative activity of Aragusterol A in human cancer cell lines?
- Methodological Answer : Standardized protocols include dose-response assays (e.g., MTT or SRB assays) across a panel of cancer cell lines to calculate IC50 values. Flow cytometry is critical for assessing cell cycle arrest, particularly G1 phase blockage, by analyzing DNA content via propidium iodide staining . Western blotting should be employed to quantify downstream targets like phosphorylated pRb, cyclins (D1, E, A), and CDKs (2, 4) to validate mechanistic pathways .
Q. How can researchers confirm the structural identity and purity of this compound isolated from marine sponges?
- Methodological Answer : Combine spectroscopic techniques such as NMR (1H, 13C) for structural elucidation and HPLC-MS for purity assessment. Comparative analysis with published spectral data (e.g., molecular formula C29H44O3) ensures identification . For marine-derived samples, taxonomic authentication of the sponge genus (e.g., Xestospongia) and ecological metadata are essential to avoid misidentification .
Q. What controls are necessary when evaluating this compound’s specificity in G1/S phase arrest versus general cytotoxicity?
- Methodological Answer : Include negative controls (untreated cells) and positive controls (e.g., CDK inhibitors like roscovitine). Use time-course experiments to distinguish transient cell cycle effects from apoptosis. Parallel assays measuring caspase activation or Annexin V staining can rule out nonspecific cytotoxicity .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported IC50 values of this compound across different cancer models?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum concentration) and validate assays with reference compounds (e.g., cisplatin). Use orthogonal viability assays (e.g., clonogenic survival vs. ATP-based luminescence) to cross-verify potency. Meta-analysis of literature data (e.g., IC50 ranges: 0.01–1.6 μM) should account for cell line heterogeneity and resistance mechanisms (e.g., P-glycoprotein expression) .
Q. What strategies can elucidate this compound’s p53-independent mechanism of G1 arrest in p53-mutant cancer cells?
- Methodological Answer : Employ siRNA knockdown or CRISPR-Cas9 to silence p53/p21 pathways in models like A549 NSCLC cells. Monitor cell cycle regulators (CDK2, cyclin E) via Western blotting post-treatment. Comparative proteomics (e.g., LC-MS/MS) between wild-type and p53-null cells can identify alternative signaling nodes .
Q. How can in vivo studies optimize dosing regimens for this compound to balance efficacy and toxicity in murine models?
- Methodological Answer : Conduct pharmacokinetic profiling (oral vs. intraperitoneal administration) to determine bioavailability and half-life. Use staggered dosing schedules (e.g., q3d vs. daily) in P388 leukemia models, monitoring body weight and hematological parameters. Histopathological analysis of organs (liver, kidneys) post-trial ensures toxicity thresholds are defined .
Data Contradiction and Reproducibility
Q. Why do some studies report collateral sensitivity in cisplatin-resistant cells to this compound, while others show cross-resistance in multidrug-resistant lines?
- Methodological Answer : Investigate ATP-binding cassette (ABC) transporter expression (e.g., P-gp, MRP1) via qPCR in resistant sublines. Co-treatment with transporter inhibitors (e.g., verapamil) can clarify resistance mechanisms. Contrast genomic profiles (RNA-seq) of sensitive vs. resistant cells to identify predictive biomarkers .
Q. What statistical approaches are recommended for validating this compound’s synergistic effects with standard chemotherapeutics?
- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Dose-matrix experiments (fixed-ratio vs. non-constant ratios) improve robustness. Replicate findings across ≥3 independent experiments with ANOVA and post-hoc tests (e.g., Tukey’s HSD) to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
